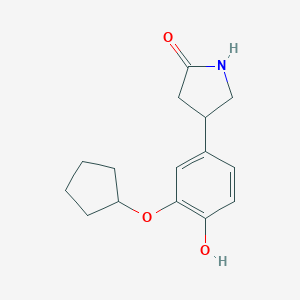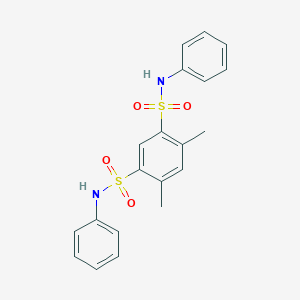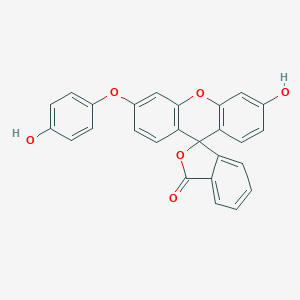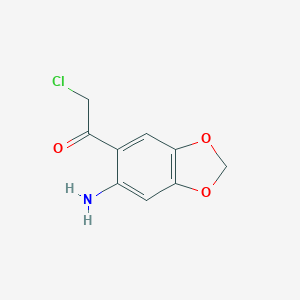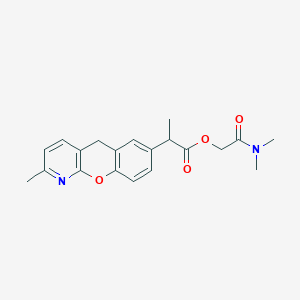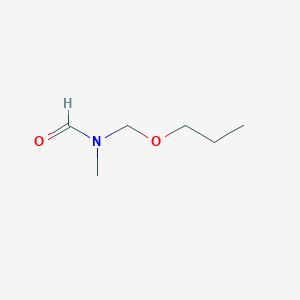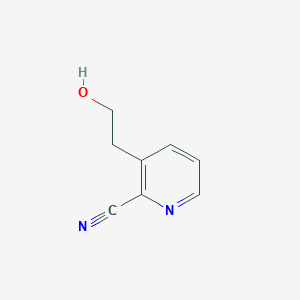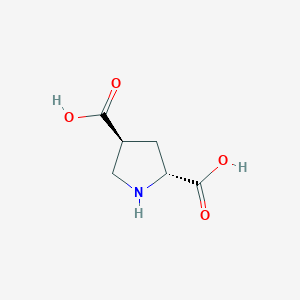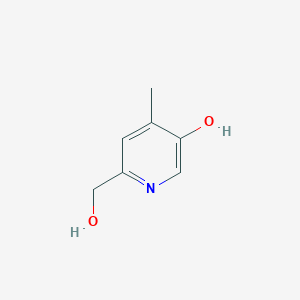
6-(Hydroxymethyl)-4-methylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)-4-methylpyridin-3-ol, also known as 4-deoxypyridoxine, is a compound that belongs to the vitamin B6 family. It is a white crystalline powder that is soluble in water and has a molecular weight of 157.16 g/mol. This compound has been the subject of scientific research due to its potential therapeutic applications and its role in various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 6-(Hydroxymethyl)-4-methylpyridin-3-ol involves its conversion into pyridoxal-5-phosphate (PLP), the active form of vitamin B6. PLP acts as a coenzyme in various biochemical reactions, including the metabolism of amino acids and neurotransmitters. It also plays a role in the synthesis of heme and nucleic acids.
Biochemical and Physiological Effects:
6-(Hydroxymethyl)-4-methylpyridin-3-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. It has also been shown to improve cognitive function and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(Hydroxymethyl)-4-methylpyridin-3-ol in lab experiments include its low toxicity and its ability to cross the blood-brain barrier. However, its synthesis requires specialized equipment and expertise, which may limit its availability for research purposes.
Direcciones Futuras
Future research on 6-(Hydroxymethyl)-4-methylpyridin-3-ol could focus on its potential therapeutic applications in the treatment of various diseases, including neurodegenerative disorders and inflammatory conditions. It could also investigate its role in the metabolism of amino acids and neurotransmitters, and its potential as a diagnostic tool for vitamin B6 deficiency. Furthermore, the development of novel synthesis methods could improve its availability for research purposes.
Métodos De Síntesis
The synthesis of 6-(Hydroxymethyl)-4-methylpyridin-3-ol involves the reaction of 4-methyl-3-pyridinol with formaldehyde under basic conditions. The reaction is catalyzed by sodium hydroxide and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)-4-methylpyridin-3-ol has been extensively studied for its therapeutic potential in the treatment of various diseases. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. It has also been studied for its role in the metabolism of amino acids and neurotransmitters.
Propiedades
Número CAS |
143509-40-4 |
|---|---|
Nombre del producto |
6-(Hydroxymethyl)-4-methylpyridin-3-ol |
Fórmula molecular |
C7H9NO2 |
Peso molecular |
139.15 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)-4-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-2-6(4-9)8-3-7(5)10/h2-3,9-10H,4H2,1H3 |
Clave InChI |
RGDXNHQUBNYGLG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1O)CO |
SMILES canónico |
CC1=CC(=NC=C1O)CO |
Sinónimos |
2-Pyridinemethanol,5-hydroxy-4-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



